2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride
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Overview
Description
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for their broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
Mechanism of Action
The mechanism of action of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with specific molecular targets. For instance, in cancer cells, it binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death. This compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole: Similar structure but with different substituents, leading to varied biological activities.
2-ethyl-6-phenylimidazo[2,1-b][1,3]thiazole: Exhibits different pharmacological properties due to the ethyl group substitution
Uniqueness
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride stands out due to its potent anticancer activity and broad-spectrum antimicrobial properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S.ClH/c1-9-7-14-8-11(13-12(14)15-9)10-5-3-2-4-6-10;/h2-8H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHMLNGVQWAJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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